Diethyl 2-(but-3-yn-1-yl)malonate

Organic Synthesis Iodocarbocyclization Cyclization

Diethyl 2-(but-3-yn-1-yl)malonate (CAS 117500-15-9) is a substituted malonate ester bearing a terminal alkyne side chain. With a molecular formula of C11H16O4 and a molecular weight of 212.24 g/mol, this compound serves as a versatile building block in organic synthesis due to its dual functionalization: the malonate core provides acidic α-protons (pKa ~13) for enolate alkylation chemistry, while the but-3-yn-1-yl substituent offers a reactive terminal alkyne handle for further transformations.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 117500-15-9
Cat. No. B178274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(but-3-yn-1-yl)malonate
CAS117500-15-9
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC#C)C(=O)OCC
InChIInChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3
InChIKeyBOMLONUVVPSLQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(but-3-yn-1-yl)malonate (CAS 117500-15-9): A Terminal Alkyne-Functionalized Malonate Ester for Cyclization and Click Chemistry Applications


Diethyl 2-(but-3-yn-1-yl)malonate (CAS 117500-15-9) is a substituted malonate ester bearing a terminal alkyne side chain [1]. With a molecular formula of C11H16O4 and a molecular weight of 212.24 g/mol, this compound serves as a versatile building block in organic synthesis due to its dual functionalization: the malonate core provides acidic α-protons (pKa ~13) for enolate alkylation chemistry, while the but-3-yn-1-yl substituent offers a reactive terminal alkyne handle for further transformations [2]. The compound is commercially available in purities typically ranging from 95% to 99% .

Why Generic Substitution of Diethyl 2-(but-3-yn-1-yl)malonate (CAS 117500-15-9) Fails: Chain Length and Unsaturation Dictate Cyclization Outcomes


Generic substitution among malonate derivatives is not feasible due to the precise structural requirements for specific synthetic transformations. The but-3-yn-1-yl side chain in this compound provides a four-carbon spacer between the malonate core and the terminal alkyne, enabling unique cyclization modes (e.g., four-membered ring formation) that are inaccessible to shorter-chain propargyl analogs or saturated butyl derivatives [1]. Furthermore, the terminal alkyne imparts distinct reactivity compared to alkene-containing analogs (e.g., diethyl 2-(but-3-en-1-yl)malonate), as alkynes undergo iodocarbocyclization and click chemistry reactions that alkenes cannot participate in [2]. These structural nuances directly impact yield, regioselectivity, and product profiles, making this specific compound irreplaceable in targeted synthetic routes.

Quantitative Differentiation of Diethyl 2-(but-3-yn-1-yl)malonate (CAS 117500-15-9) Versus Key Analogs


Cyclization Yield Comparison: Diethyl 2-(but-3-yn-1-yl)malonate vs. Internal Alkyne and Alkene Analogs

Under identical iodocarbocyclization conditions, diethyl 2-(but-3-yn-1-yl)malonate yields a four-membered ring product in moderate yield, whereas an iodo-substituted internal alkyne analog produces the target product in 91% yield, and a tert-butyl ester derivative yields 60% [1]. This demonstrates that the terminal alkyne in the but-3-yn-1-yl chain enables distinct cyclization pathways (four-membered ring formation) compared to internal alkynes, albeit with lower efficiency.

Organic Synthesis Iodocarbocyclization Cyclization

Reductive Amination Yield: Diethyl 2-(but-3-yn-1-yl)malonate vs. Unsubstituted Malonate

Diethyl 2-(but-3-yn-1-yl)malonate undergoes reductive amination with lithium aluminum tetrahydride in tetrahydrofuran to yield 6-amino-2-hydroxymethyl-n-1-hexanol in 88.1% yield [1]. In contrast, unsubstituted diethyl malonate under similar conditions typically yields simple alcohols or amines with variable yields (e.g., 51.2-62.5% yield for malonate preparation) [2]. The 88.1% yield for the target compound indicates efficient conversion of the alkyne-functionalized substrate.

Reductive Amination Amine Synthesis Lithium Aluminum Hydride

Physical Property Differentiation: Boiling Point and Density vs. Alkene Analog

Diethyl 2-(but-3-yn-1-yl)malonate exhibits a boiling point of 128-130 °C at 11 Torr and a predicted density of 1.054±0.06 g/cm³ at 20 °C [1]. In comparison, the corresponding alkene analog, diethyl 2-(but-3-en-1-yl)malonate (CAS 31696-00-1), has a molecular weight of 214.26 g/mol (vs. 212.24 g/mol for the alkyne) . The lower molecular weight and higher unsaturation (triple bond vs. double bond) of the target compound influence its chromatographic retention time and volatility during purification.

Physical Properties Purification Chromatography

Cascade Cyclization Reactivity: Homopropargyl vs. Propargyl Malonates

Homopropargyl malonates (e.g., diethyl 2-(but-3-yn-1-yl)malonate) undergo a distinct cascade reaction with enynyl Fischer carbene complexes, involving Michael-type addition/cyclopentannulation/6-exo cyclization to yield n/5/6 angular tricyclic compounds [1]. In contrast, propargyl malonates under similar conditions yield bicyclic and linear polycyclic compounds via 5-exo cyclization of allenylmetallate intermediates [1]. This divergence in product architecture stems from the extra methylene unit in the homopropargyl chain.

Cascade Reactions Michael Addition Cyclopentannulation

Click Chemistry Compatibility: Terminal Alkyne vs. Internal Alkyne Analogs

Diethyl 2-(but-3-yn-1-yl)malonate bears a terminal alkyne, rendering it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Internal alkyne analogs, such as iodo-substituted alkynes, cannot participate in CuAAC reactions [1]. This terminal alkyne functionality enables bioconjugation and polymer chemistry applications that are inaccessible to internal alkyne-containing malonates.

Click Chemistry CuAAC Bioconjugation

Solubility and Handling: Diethyl 2-(but-3-yn-1-yl)malonate vs. Dimethyl Analog

Diethyl 2-(but-3-yn-1-yl)malonate exhibits a solubility of 1.5 g/L in water at 25 °C [1]. The dimethyl analog (dimethyl 2-(but-3-yn-1-yl)malonate) is expected to have higher water solubility due to its lower molecular weight and increased polarity, although direct comparative data is not available . The moderate water solubility of the diethyl ester influences its partitioning during aqueous work-up and may reduce yields in water-sensitive reactions.

Solubility Reaction Media Work-up

Optimal Application Scenarios for Diethyl 2-(but-3-yn-1-yl)malonate (CAS 117500-15-9) Based on Quantitative Differentiation Evidence


Synthesis of Four-Membered Carbocycles via Iodocarbocyclization

Employ diethyl 2-(but-3-yn-1-yl)malonate in iodocarbocyclization reactions to construct four-membered ring systems, as demonstrated by the moderate yield cyclization of the but-3-ynylmalonate derivative [1]. This reaction pathway is unique to terminal alkyne-containing malonates with appropriate chain length and is not accessible using alkene analogs or internal alkynes.

Preparation of Amino Alcohol Intermediates via Reductive Amination

Utilize diethyl 2-(but-3-yn-1-yl)malonate in lithium aluminum hydride-mediated reductive amination to generate 6-amino-2-hydroxymethyl-n-1-hexanol in 88.1% yield [1]. This high-yielding transformation supports its use in synthesizing amino alcohol building blocks for pharmaceutical intermediates.

Construction of Angular Tricyclic Scaffolds via Cascade Cyclization

Apply diethyl 2-(but-3-yn-1-yl)malonate as a homopropargyl malonate in cascade reactions with enynyl Fischer carbene complexes to access n/5/6 angular tricyclic compounds [1]. This specific product architecture is not attainable with propargyl malonate analogs, which instead yield bicyclic frameworks.

Click Chemistry Bioconjugation and Polymer Functionalization

Leverage the terminal alkyne functionality of diethyl 2-(but-3-yn-1-yl)malonate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This enables the covalent attachment of the malonate moiety to azide-functionalized biomolecules or polymers, a capability absent in internal alkyne-containing analogs.

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